N-1H-indazol-5-yl-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-5-3-4-12(15(14)22-2)16(20)18-11-6-7-13-10(8-11)9-17-19-13/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNZLDNJGYXEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199054 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-1H-indazol-5-yl-2,3-dimethoxybenzamide with structurally or functionally related benzamide derivatives, emphasizing synthesis, physicochemical properties, and biological activity.
Halogen-Substituted Benzamides
I-Epidepride (N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide) :
- Structure : Features a 5-iodo substituent and a pyrrolidinylmethyl side chain.
- Activity : High affinity for dopamine D₂ receptors (Kd = 24 pM) with low lipophilicity (logP = 2.05), making it suitable for SPECT imaging of extrastriatal receptors .
- Comparison : The indazole group in the target compound may enhance π-π stacking interactions in receptor binding compared to iodine’s bulky halogen effect.
5-Bromo-2,3-dimethoxybenzamide Derivatives (e.g., Compounds 19a–20c in ) :
- Structure : Bromine replaces the indazole group, with varying alkyl/aryl side chains (e.g., propyl, fluorobenzyl).
- Synthesis : Yields range from 21% to 71%, influenced by steric hindrance of substituents .
- Comparison : Bromine’s electron-withdrawing effect may reduce metabolic stability compared to the indazole’s planar aromatic system.
Alkyl/Amino-Substituted Benzamides
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Structure: Lacks methoxy groups but includes a hydroxyl-tert-butyl moiety. Application: Used as an N,O-bidentate ligand in metal-catalyzed C–H functionalization, highlighting the role of directing groups in catalysis versus pharmacology .
- 2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide: Structure: Features a dimethylamino group and a pyrazole-pyrrolopyridine substituent.
Physicochemical and Spectroscopic Data
*Note: Values for the target compound are estimated based on structural analogs.
Key Research Findings and Implications
- Synthetic Feasibility : Indazole incorporation (as in the target compound) may require multi-step synthesis compared to brominated analogs (e.g., 19a–20c), which are synthesized in 21–71% yields via amide coupling .
- Receptor Specificity : The indazole group could mimic purine rings in kinase inhibitors, whereas iodine in I-epidepride enhances radiolabeling utility .
- Solubility and Lipophilicity: The 2,3-dimethoxy groups in the target compound may improve water solubility over non-methoxy derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
Q & A
Q. What are the established synthetic routes for N-1H-indazol-5-yl-2,3-dimethoxybenzamide, and how can reaction conditions be optimized?
The synthesis of indazole derivatives often involves Friedel-Crafts acylation followed by indazole ring closure. For example, a related compound, 5-amino-3-(3,4-dichlorophenyl)-1H-indazole, was synthesized via conversion of 2-chloro-5-nitrobenzoic acid to its acid chloride, Friedel-Crafts acylation with 1,2-dichlorobenzene, and subsequent hydrazine hydrate treatment in dimethylformamide (DMF) to form the indazole core . Key optimization parameters include:
- Temperature control : Elevated temperatures (~100°C) for cyclization steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalysts : Raney nickel for nitro group reduction .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : Used to confirm substituent positions on the indazole and benzamide moieties. For example, aromatic protons in the dimethoxybenzamide group typically resonate at δ 3.8–4.0 ppm (methoxy) and δ 6.5–7.5 ppm (aromatic protons) .
- X-ray crystallography : Programs like SHELX and WinGX are employed for structural refinement. An analogous sulfonamide-indazole derivative was resolved using SHELXL-2018/3, revealing planar indazole and sulfonamide groups with intermolecular hydrogen bonding .
Advanced Research Questions
Q. How can this compound be radiolabeled for PET imaging, and what challenges arise in radiochemical yield?
This compound’s structural analogs, such as [¹²⁴I]Epidepride, are radiolabeled via iododestannylation using tributyltin precursors and Na¹²⁴I under no-carrier-added conditions. Key steps include:
- Precursor synthesis : Tributyltin derivatives of the benzamide core.
- Reaction optimization : Chloramine-T or H₂O₂/HAc as oxidizing agents, achieving ~50% radiochemical yield .
- Purification : Semi-preparative HPLC (C18 column, CH₃CN/H₂O with 0.01% Et₃N) ensures radiochemical purity >98% .
Q. What strategies address discrepancies in reported biological activity data for this compound (e.g., receptor binding vs. cellular assays)?
Contradictions may arise from assay-specific conditions:
- Receptor density : In vitro autoradiography (e.g., rat brain slices) using 0.75 μCi/cc tracer concentration shows high D2/D3 receptor affinity, while cellular assays may underestimate due to lower receptor expression .
- Solubility and permeability : Use of DMSO stock solutions in cellular assays can introduce artifacts; control experiments with vehicle (e.g., <0.1% DMSO) are critical .
- Competitive binding studies : Co-incubation with haloperidol (10 μM) quantifies nonspecific binding .
Q. How does the compound’s scaffold compare to similar benzamide derivatives in terms of binding kinetics and metabolic stability?
Structural analogs like [¹²³I]Epidepride and [¹⁸F]Fallypride share the dimethoxybenzamide motif but differ in substituents (e.g., iodine vs. fluoropropyl groups). Comparative studies reveal:
- Binding kinetics : The indazole core enhances selectivity for dopamine D2/D3 receptors (Kd ~0.02 nM) compared to thiazole-based analogs .
- Metabolic stability : Methoxy groups reduce hepatic clearance (t₁/₂ >2 hours in microsomal assays) compared to hydroxylated derivatives .
Methodological Guidance
Q. What computational tools are recommended for modeling interactions between this compound and its biological targets?
- Docking software : AutoDock Vina or Schrödinger Suite for predicting binding poses to dopamine receptors.
- Molecular dynamics (MD) : GROMACS for simulating ligand-receptor stability over 100 ns trajectories .
- Electron density maps : SHELXE for refining crystallographic data and validating hydrogen-bonding networks .
Q. How can researchers validate the compound’s purity and stability under experimental conditions?
- HPLC : Use a C18 column with UV detection (287 nm) and acetonitrile/water gradients .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~368.5 g/mol) .
- Stability assays : Incubate in PBS (pH 7.4) at 37°C for 24 hours; >90% integrity indicates suitability for in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
